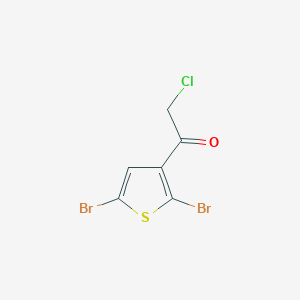

2-Chloro-1-(2,5-dibromothien-3-yl)ethanone

Overview

Description

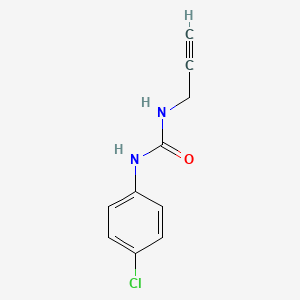

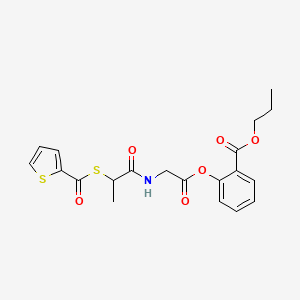

“2-Chloro-1-(2,5-dibromothien-3-yl)ethanone” is a chemical compound . The CAS number for this compound is 69746-86-7 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(2,5-dibromothien-3-yl)ethanone” is C6H3Br2ClOS . The molecular weight is 318.41 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(2,5-dibromothien-3-yl)ethanone” such as melting point, boiling point, and density are not available in the web search results . For a detailed analysis of its physical and chemical properties, you may need to refer to specialized chemical databases or literature.Scientific Research Applications

Glutathione-Mediated Binding and DNA Interaction

Research by Inskeep and Guengerich (1984) on glutathione-mediated binding of dibromoalkanes to DNA highlighted the specificity of rat glutathione S-transferases and the structure of dibromoalkanes. This study provides a foundation for understanding how similar compounds might interact with DNA, potentially implicating applications in studying mutagenesis or carcinogenesis mechanisms (Inskeep & Guengerich, 1984).

Microbial Dehalorespiration

De Wildeman et al. (2003) reported on the stereoselective microbial dehalorespiration with vicinal dichlorinated alkanes, such as 1,2-dichloroethane. The research highlights the potential for bioremediation applications, suggesting that similar processes could be applicable for the breakdown or detoxification of related chlorinated compounds (De Wildeman et al., 2003).

Biotransformation for Chiral Synthesis

Miao et al. (2019) explored the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate with high enantioselectivity using a bacterial strain. This study suggests the potential for using microbial biocatalysis to synthesize enantiomerically pure compounds from chlorinated precursors, indicating a route for the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (Miao et al., 2019).

Enzymatic Process Development

Guo et al. (2017) developed a practical enzymatic process for preparing a chiral intermediate crucial for the synthesis of Ticagrelor. This research underscores the importance of enzymatic processes in achieving high selectivity and yield in the synthesis of chiral alcohols from ketones, which could be applicable to the conversion of similar chlorinated ketones (Guo et al., 2017).

Functionalized Macrocycles

Bernhardt et al. (2004) investigated the reaction between ethane-1,2-diamine and dichloropivalic acid to create functionalized macrocycles, highlighting the chemical versatility and potential for creating complex molecular architectures from simple chlorinated precursors (Bernhardt et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLXHVWADVHPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406957 | |

| Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,5-dibromothien-3-yl)ethanone | |

CAS RN |

69746-86-7 | |

| Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.